molecular formula C4H7N5O B7770855 N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine

N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine

Cat. No.: B7770855
M. Wt: 141.13 g/mol
InChI Key: XIVWQXRPIVXZRZ-UHFFFAOYSA-N
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Description

N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine is a useful research compound. Its molecular formula is C4H7N5O and its molecular weight is 141.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-4(8-10)1-9-3-6-2-7-9/h2-3,10H,1H2,(H2,5,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVWQXRPIVXZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance Within Heterocyclic and Medicinal Chemistry Research

The 1,2,4-triazole (B32235) nucleus is a cornerstone in the development of novel compounds within both heterocyclic and medicinal chemistry. nih.gov Its value stems from its unique chemical properties, including its aromatic nature, dipole character, and capacity for hydrogen bonding, which allow it to interact with high affinity at biological receptors. nih.gov

In medicinal chemistry, the 1,2,4-triazole ring is considered a "privileged scaffold" because of its presence in a wide array of clinically approved drugs with diverse therapeutic applications. nih.gov It is a key component in antifungal agents like fluconazole (B54011) and itraconazole, antiviral drugs such as ribavirin, and anxiolytics like alprazolam. nih.govnih.gov The structural versatility of the triazole ring allows for the synthesis of large libraries of derivatives, enabling researchers to fine-tune pharmacological properties and develop new therapeutic agents. nih.govmdpi.com

Researchers have successfully synthesized numerous 1,2,4-triazole derivatives to explore their potential as neuroprotectants, anticonvulsants, and enzyme inhibitors. mdpi.comnih.govacs.org The synthesis process often involves creating hybrid molecules where the triazole ring is combined with other pharmacologically effective components, such as thiazolidinone or amino acid fragments, to enhance biological activity. nih.govmdpi.com For instance, the development of triazole derivatives containing amino acid groups has shown strong binding affinity to enzymes like 14α-demethylase (CYP51), a key target for antifungal drugs. nih.gov

Broad Overview of Documented Biological Activities

Derivatives of 1,2,4-triazole (B32235) exhibit a remarkably broad spectrum of biological activities, making them a subject of intense investigation for potential therapeutic applications. nih.govnih.govresearchgate.net The diverse functionalities that can be attached to the triazole ring have led to the discovery of compounds with potent pharmacological effects.

A significant area of research is their antifungal activity . nih.gov Triazole fungicides often act as sterol demethylation inhibitors, disrupting the synthesis of ergosterol (B1671047) in fungi, which is essential for their cell membrane integrity. nih.gov This mechanism of action is central to the efficacy of many agricultural and clinical antifungal agents. nih.gov

In the realm of neuroscience, 1,2,4-triazole derivatives have demonstrated significant anticonvulsant and neuroprotective properties . mdpi.comnih.gov Studies have shown that certain derivatives can exert their effects by interacting with GABA-A receptors, leading to an increase in the brain's content of the inhibitory neurotransmitter GABA. mdpi.comnih.gov Some compounds have also been found to possess anxiolytic effects. nih.gov Furthermore, research into their neuroprotective capabilities has revealed that some derivatives can protect cells from oxidative stress by scavenging reactive oxygen species (ROS) and promoting antioxidant defense systems. nih.gov

The biological activities of 1,2,4-triazole derivatives also extend to enzyme inhibition , a critical mechanism for treating various diseases. nih.govacs.org Studies have identified triazole-based compounds that act as effective inhibitors for enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting their potential for managing conditions like Alzheimer's disease and diabetes mellitus. nih.gov

Other documented activities include anti-inflammatory, antibacterial, anticancer, and antiviral effects . nih.govnih.govmdpi.com The ability of the 1,2,4-triazole scaffold to be incorporated into diverse molecular structures continues to make it a promising platform for the discovery of new drugs to treat a wide range of human diseases. nih.govnih.govmdpi.com

Documented Biological Activities of 1,2,4-Triazole Derivatives

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR would be utilized to map the carbon-hydrogen framework of N-Hydroxy-2- rsc.orgresearchgate.netchemmethod.comtriazol-1-yl-acetamidine.

In the ¹H NMR spectrum, distinct signals would correspond to each unique proton environment. For instance, the protons on the 1,2,4-triazole (B32235) ring are expected to appear as singlets in the aromatic region of the spectrum. In related N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide structures, the triazole protons resonate at approximately 8.23 ppm and 9.25 ppm. nih.gov The methylene (B1212753) protons (CH₂) adjacent to the triazole ring would likely appear as a singlet, with a chemical shift influenced by the electronegativity of the neighboring atoms. The protons of the N-hydroxyamidine group (NH and OH) would be observable, and their signals could be confirmed by deuterium (B1214612) exchange studies. For the parent N-hydroxyacetamidine, the N-H and O-H protons appear as a broad signal at 5.33 ppm, with the hydroxyl proton itself resonating at 8.65 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the triazole ring would show characteristic signals in the aromatic region, typically between 140 and 155 ppm, as seen in various 1,2,4-triazole derivatives. mdpi.com The methylene carbon would resonate further upfield, and the amidine carbon would have a distinct chemical shift due to its unique electronic environment.

Table 1: Representative ¹H NMR Chemical Shifts for Related Triazole and Acetamidine (B91507) Structures

Functional Group Representative Chemical Shift (δ, ppm)
Triazole-H 8.23 - 9.25 nih.gov
Ar-H 7.35 - 8.08 mdpi.com
NH (Amide) 10.47 - 10.65 mdpi.com
OH/NH (Hydroxyamidine) 5.33 (broad), 8.65 chemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shifts for Related Triazole Structures

Functional Group Representative Chemical Shift (δ, ppm)
C=O (Amide) 163.46 - 168.45 mdpi.com
Triazole-C ~142 - 153 mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and molecular weight of a synthesized compound with high precision. For N-Hydroxy-2- rsc.orgresearchgate.netchemmethod.comtriazol-1-yl-acetamidine, HRMS would provide an exact mass measurement, allowing for the determination of its molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used for such analyses. For example, in the characterization of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, ESI-HRMS was used to confirm the calculated molecular formula by finding the [M+H]⁺ ion peak with high accuracy. mdpi.com This technique is essential for verifying the successful synthesis of the target molecule and ensuring its purity.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-Hydroxy-2- rsc.orgresearchgate.netchemmethod.comtriazol-1-yl-acetamidine would be expected to show several characteristic absorption bands.

Key vibrational frequencies would include a broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the amidine group would also appear in this region, often as sharper peaks. The C=N stretching of the amidine and the triazole ring would be visible in the 1600-1680 cm⁻¹ region. The C-N stretching vibrations and the characteristic ring vibrations of the 1,2,4-triazole moiety would also be present. In studies of related 1,2,4-triazole coupled acetamide (B32628) derivatives, the N-H stretching was observed around 3233-3282 cm⁻¹, and the C=O of the acetamide appeared at 1635-1700 cm⁻¹. mdpi.com

Table 3: Expected IR Absorption Bands for N-Hydroxy-2- rsc.orgresearchgate.netchemmethod.comtriazol-1-yl-acetamidine Based on Analogous Compounds

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (Hydroxy) 3200 - 3600 (broad)
N-H Stretch (Amidine) 3100 - 3500 mdpi.com
C-H Stretch (Aromatic/Aliphatic) 2900 - 3100
C=N Stretch (Amidine/Triazole) 1600 - 1680

X-ray Crystallography for Precise Three-Dimensional Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, as well as bond lengths, bond angles, and intermolecular interactions. While a crystal structure for N-Hydroxy-2- rsc.orgresearchgate.netchemmethod.comtriazol-1-yl-acetamidine is not available, analysis of a related novel 1,2,4-triazole derivative containing an N-(substituted phenyl)acetamide group offers insight into the types of interactions that might be expected. rsc.org In that study, the crystal structure revealed the spatial orientation of the triazole and acetamide moieties and the nature of intermolecular hydrogen bonding, which dictates the crystal packing. Such an analysis for the title compound would be invaluable for understanding its solid-state conformation and non-covalent interactions, such as hydrogen bonds involving the N-hydroxy-acetamidine group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. While often providing less structural detail than NMR or IR, it is useful for characterizing compounds with chromophores. The 1,2,4-triazole ring and the acetamidine group in N-Hydroxy-2- rsc.orgresearchgate.netchemmethod.comtriazol-1-yl-acetamidine would give rise to characteristic absorption bands in the UV region, likely corresponding to π→π* and n→π* transitions. The exact position and intensity of these absorption maxima would be sensitive to the solvent environment. In studies of various hydrazone derivatives, which also contain C=N bonds, distinct absorption maxima are observed that shift based on the molecular structure and solvent. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential interactions between a ligand, such as N-Hydroxy-2-triazol-1-yl-acetamidine, and its biological target, typically a protein or enzyme.

Studies on analogous 1,2,4-triazole (B32235) derivatives have demonstrated their potential to interact with various biological targets, including enzymes and receptors involved in microbial and cancer pathways. For N-Hydroxy-2-triazol-1-yl-acetamidine, docking simulations would typically be performed against a panel of clinically relevant targets. The acetamidine (B91507) and N-hydroxy groups are expected to form key hydrogen bonds within active sites, while the triazole ring can engage in dipole-dipole and π-stacking interactions. The goal of these simulations is to identify the most likely binding poses and to calculate a binding affinity score, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and significant interaction.

For instance, docking studies of similar triazole-acetamide hybrids against targets like DNA gyrase or various protein kinases have revealed specific binding patterns that correlate with their biological activity. These findings provide a framework for predicting the potential targets of N-Hydroxy-2-triazol-1-yl-acetamidine.

Advanced Molecular Dynamics Simulations for Binding Pose Analysis and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of every atom in the system over time. This technique is used to validate the stability of the binding poses predicted by docking and to analyze the conformational changes in both the ligand and the target upon binding.

For the N-Hydroxy-2-triazol-1-yl-acetamidine-protein complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds. Key parameters analyzed from the simulation trajectory include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds maintained over time. Stable RMSD values and persistent hydrogen bonding would confirm a stable binding interaction. Such simulations are crucial for refining the understanding of the binding mode and ensuring the initial docking predictions are physically realistic.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide insights into the molecule's geometry, charge distribution, and reactivity.

For N-Hydroxy-2-triazol-1-yl-acetamidine, DFT calculations can be used to optimize its three-dimensional structure and to calculate its molecular electrostatic potential (MEP). The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for identifying sites prone to electrophilic and nucleophilic attack, respectively. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's chemical reactivity and kinetic stability. These quantum mechanical descriptors are fundamental to rationalizing the molecule's interaction with biological targets at an electronic level.

In Silico Predictions for Pharmacological Profiling and Drug-Likeness Assessment

For N-Hydroxy-2-triazol-1-yl-acetamidine, various computational models can be employed to assess its pharmacological profile. Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds adhering to these rules are more likely to have good oral bioavailability. Software platforms like Swiss-ADME can provide detailed predictions on gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes, which are critical for metabolism. The bioactivity score, which predicts activity against targets like GPCRs, ion channels, and kinases, can also be calculated to guide further experimental studies.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Elements within the N-Hydroxy-2-nih.govsemanticscholar.orgnih.govtriazol-1-yl-acetamidine Scaffold

The N-Hydroxy-2- nih.govsemanticscholar.orgnih.govtriazol-1-yl-acetamidine scaffold is comprised of several key pharmacophoric elements that are crucial for its biological activity. The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in various non-covalent interactions with biological targets. nih.gov The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, while the ring system itself can engage in pi-stacking and van der Waals interactions. arabjchem.org

Impact of Substituent Variations on Biological Activity Profiles

The biological activity of the N-Hydroxy-2- nih.govsemanticscholar.orgnih.govtriazol-1-yl-acetamidine scaffold can be significantly modulated by the introduction of various substituents. For instance, in a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, the nature and position of substituents on the phenyl ring were found to have a profound impact on their anticonvulsant activity. mdpi.com

The introduction of electron-withdrawing groups, such as halogens, on an aromatic ring attached to the triazole moiety can influence the electronic properties of the entire molecule and thereby affect its interaction with the target. researchgate.net For example, studies on other triazole derivatives have shown that the presence of a fluoro group on a phenyl ring can be advantageous for activity. nih.gov

The following table illustrates the impact of substituent variations on the anticonvulsant activity of a series of related N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives. mdpi.comnih.gov

CompoundSubstituent (R)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
6c 3-Cl>30>30
6d 4-Cl>30>30
6e 2-F>30>30
6f 2-Cl13.119.7
6k 2-CH₃>30>30
6l 4-F9.119.0

Data sourced from studies on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives and may not be directly representative of N-Hydroxy-2- nih.govsemanticscholar.orgnih.govtriazol-1-yl-acetamidine.

Conformational Analysis and Ligand-Target Complementarity Dictating Efficacy

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of triazole-based flexible molecules has shown that different conformations can arise in the solid state versus in solution, which can impact their ability to bind to a target. researchgate.net The rotational barriers around single bonds within the N-Hydroxy-2- nih.govsemanticscholar.orgnih.govtriazol-1-yl-acetamidine scaffold will dictate the accessible conformations and, consequently, the molecule's ability to achieve a bioactive conformation that is complementary to the binding site of its target. ekb.eg

Stereochemical Effects on Molecular Recognition and Bioactivity

While the core N-Hydroxy-2- nih.govsemanticscholar.orgnih.govtriazol-1-yl-acetamidine structure may not possess a chiral center, the introduction of chiral substituents can lead to stereoisomers with potentially different biological activities. Stereochemistry plays a pivotal role in molecular recognition, as biological targets such as enzymes and receptors are themselves chiral. semanticscholar.org

Preclinical Biological Activity and Mechanistic Investigations in Vitro

Antiviral Activity Research

The 1,2,4-triazole (B32235) scaffold is a component of various compounds investigated for antiviral properties against a wide array of DNA and RNA viruses. nih.goveurekaselect.com

Investigations against Specific Viral Targets (e.g., HIV Reverse Transcriptase)

Broad-Spectrum Antiviral Potential

The 1,2,4-triazole ring is famously present in Ribavirin, a broad-spectrum antiviral drug active against a number of DNA and RNA viruses. nih.govbohrium.com The significant role of this scaffold has spurred further research into other 1,2,4-triazole derivatives for wide-ranging antiviral applications. nih.govresearchgate.net Studies have shown that compounds containing this moiety are susceptible to various viruses, including influenza, hepatitis C, and herpes viruses. nih.goveurekaselect.com The versatility of the triazole ring allows for chemical modifications that can lead to compounds with activity against diverse viral targets, highlighting the potential of this chemical class in developing new antiviral agents. eurekaselect.combohrium.com

Antibacterial and Antimicrobial Activity Research

Numerous studies have reported the antibacterial properties of various 1,2,4-triazole derivatives. bg.ac.rsnih.gov

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antibiotics. Several studies have explored triazole derivatives as potential anti-biofilm agents. tandfonline.comfrontiersin.org For instance, indole–triazole-amide analogs were found to decrease biofilm growth in Staphylococcus aureus. tandfonline.com Other research demonstrated that certain triazole derivatives could inhibit up to 90% of biofilm formation in Pseudomonas aeruginosa. rsc.org One study on novel triazole derivatives coupled with Schiff bases identified a compound, designated E10, that exhibited a good anti-biofilm effect and was shown to disrupt bacterial cell membranes. frontiersin.orgnih.gov These findings suggest that the triazole scaffold can be a valuable starting point for developing agents that target bacterial biofilms. nih.gov

Anticancer and Antitumor Activity Research (In Vitro Cell Line Studies)

Cytotoxic Effects on Human Cancer Cell Lines

No studies were identified that investigated the cytotoxic or antiproliferative effects of N-Hydroxy-2- nih.govnih.govacs.orgtriazol-1-yl-acetamidine on any human cancer cell lines. Consequently, there is no data available to present on its potential efficacy or selectivity against different cancer types.

Investigated Mechanisms of Cell Growth Inhibition (e.g., Apoptosis Induction, Cell Cycle Arrest)

As no research on the cytotoxic effects of N-Hydroxy-2- nih.govnih.govacs.orgtriazol-1-yl-acetamidine was found, there are no subsequent investigations into the mechanisms by which it might inhibit cell growth. There is no available information regarding its ability to induce apoptosis or cause cell cycle arrest in cancer cells.

Enzyme and Receptor Modulation Studies

Protease Inhibition (e.g., Immunoproteasome)

There is no published research on the activity of N-Hydroxy-2- nih.govnih.govacs.orgtriazol-1-yl-acetamidine as an inhibitor of proteases, including the immunoproteasome.

Kinase Inhibition and Receptor Binding Affinity

No data is available from in vitro assays to suggest that N-Hydroxy-2- nih.govnih.govacs.orgtriazol-1-yl-acetamidine has been evaluated for its ability to inhibit protein kinases or to bind to specific cellular receptors.

Bacterial DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

The inhibition of essential bacterial enzymes is a cornerstone of antibiotic development. DNA gyrase, a type II topoisomerase, is crucial for controlling the topological state of DNA during replication, making it a well-established antibacterial target. researchgate.net Dihydrofolate reductase (DHFR) is another vital enzyme, responsible for regenerating tetrahydrofolate from dihydrofolate, a process essential for the synthesis of nucleotides and certain amino acids. nih.govscbt.com Its inhibition disrupts DNA synthesis, leading to cell death. scbt.com

The 1,2,4-triazole scaffold has been identified as a promising framework for the development of inhibitors for both enzymes. Research into [2-(3-R-1H- dergipark.org.trwikipedia.orgnih.gov-triazol-5-yl)phenyl]amines revealed compounds with significant antibacterial activity against Staphylococcus aureus, acting as DNA gyrase inhibitors. researchgate.net Notably, certain derivatives demonstrated potency approaching that of the reference drug, ciprofloxacin. researchgate.net

Similarly, compounds featuring a 1,2,4-triazole-3-thiol skeleton have been synthesized and identified as a new class of DHFR inhibitors. nih.gov One compound from this series exhibited an inhibitory activity 2.7 times more potent than methotrexate, a classical DHFR inhibitor, in in vitro assays. nih.gov While direct inhibitory data for N-Hydroxy-2- dergipark.org.trwikipedia.orgnih.govtriazol-1-yl-acetamidine is not specified, the demonstrated potential of its core triazole structure against these key bacterial enzymes underscores a valid line of inquiry for antimicrobial research.

Table 1: Antibacterial Activity of a Representative 1,2,4-Triazole Derivative (5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline) against S. aureus

Compound Target Organism MIC (µM) Reference Drug MIC (µM)

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are central to the symptomatic treatment of Alzheimer's disease. acs.org These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132); their inhibition increases acetylcholine levels in the brain, which can alleviate cognitive deficits. researchgate.netacs.org The 1,2,3-triazole ring, a close isomer of the 1,2,4-triazole core, has been incorporated as a linker in the design of dual AChE and BuChE inhibitors, highlighting the utility of the triazole scaffold in developing compounds for neurodegenerative conditions. nih.gov

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the type-II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.net InhA is essential for the biosynthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall. dergipark.org.trnih.gov This enzyme is the primary target for the frontline antitubercular drug isoniazid. wikipedia.orgnih.gov

The 1,2,4-triazole scaffold has been a focal point in the rational design of novel InhA inhibitors. dergipark.org.tr In one study, a series of hybrid compounds containing both 1,2,3- and 1,2,4-triazole moieties were synthesized and tested for their in vitro activity against the InhA enzyme. nih.gov Several of these compounds demonstrated potent inhibition, with the most promising derivatives exhibiting IC₅₀ values in the low nanomolar range, indicating strong potential for development as new antitubercular agents. nih.gov

Table 2: In Vitro Inhibitory Activity of Representative 1,2,4-Triazole Hybrid Compounds Against M. tuberculosis InhA

Compound InhA Inhibition IC₅₀ (nM)
Compound 7c 0.074

P2Y14 Receptor Antagonism

The P2Y14 receptor is a G protein-coupled receptor activated by UDP-glucose and is implicated in various inflammatory diseases. nih.gov Antagonists of this receptor are considered to have therapeutic potential for conditions such as acute gouty arthritis. nih.gov

Recent drug discovery efforts have focused on acetamide (B32628) derivatives as a novel class of potent P2Y14 receptor antagonists. nih.gov Through molecular hybridization and docking studies, a series of N-substituted-acetamide derivatives were designed and synthesized. nih.gov The most potent compound identified, I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), which shares the acetamide linkage with N-Hydroxy-2- dergipark.org.trwikipedia.orgnih.govtriazol-1-yl-acetamidine, displayed an exceptionally low IC₅₀ value of 0.6 nM. nih.gov This compound demonstrated effective inhibition of the inflammatory response in models of acute gouty arthritis, suggesting that this structural class holds significant promise as P2Y14R antagonists. nih.gov

Serum Paraoxonase-1 (PON1) Activation

Serum paraoxonase-1 (PON1) is an HDL-associated enzyme that plays a protective role against atherosclerosis and oxidative stress. nih.govnih.gov It achieves this by hydrolyzing oxidized lipids and detoxifying organophosphates. nih.govnih.gov While many compounds are investigated as inhibitors of enzymes, the discovery of small molecules that can activate PON1 is of significant therapeutic interest. dergipark.org.tr

Research has been conducted to evaluate novel 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives as potential activators of PON1. dergipark.org.tr In a study investigating a series of nine such compounds, all were found to activate the enzyme to varying degrees. dergipark.org.tr The compound designated 5g emerged as the most potent activator, increasing PON1 activity by 172.9% at a concentration of 10⁻³ M. dergipark.org.tr These findings indicate that the 1,2,4-triazole-acetamide scaffold is a viable starting point for developing PON1 activators. dergipark.org.tr

Table 3: In Vitro Activation of Serum Paraoxonase-1 (PON1) by 1,2,4-Triazole-thioacetamide Derivatives at 10⁻³ M Concentration

Compound PON1 Activity (% of Control)
5a 148.2%
5b 150.1%
5c 152.0%
5d 153.2%
5e 156.4%
5f 161.8%
5g 172.9%
5h 166.7%

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammatory pathways. Selective COX-2 inhibitors are sought after as anti-inflammatory drugs because they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Derivatives of 1,2,4-triazole have been investigated as selective COX-2 inhibitors. nih.gov A study of 1,2,4-triazole-3-carboxylate (B8385096) derivatives found compounds with potent and selective COX-2 inhibitory activity. nih.gov The selectivity was influenced by the substitution pattern on an N-1 phenyl ring, with a para-fluoro substituent resulting in a compound with a high selectivity index (SI) of 1080 and an IC₅₀ value of 7.12 nM against COX-2. nih.gov Docking studies suggested that this high selectivity arises from differential binding interactions within the active sites of COX-1 and COX-2. nih.gov

Table 4: In Vitro COX-2 Inhibition and Selectivity of a Representative 1,2,4-Triazole Derivative

Compound COX-2 IC₅₀ (nM) COX-1 IC₅₀ (nM) Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)

Antitubercular Activity Research

The search for new antitubercular agents is a global health priority, driven by the emergence of drug-resistant strains of M. tuberculosis. As discussed previously, the enzyme InhA is a validated and crucial target for anti-TB drug development. dergipark.org.trnih.gov

The in vitro activity of 1,2,4-triazole derivatives has been evaluated against various mycobacterial strains. In one study, a series of pyridine-1,2,4-triazole derivatives were synthesized and tested against M. tuberculosis H37Ra, M. phlei, M. smegmatis, and M. timereck. One compound, designated C4, demonstrated particularly strong activity against M. tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) of 0.976 µg/mL. Other compounds in the series also showed satisfactory activity, confirming the potential of the 1,2,4-triazole scaffold in the development of new antitubercular drugs.

Table 5: Minimum Inhibitory Concentration (MIC) of Representative 1,2,4-Triazole Derivatives Against M. tuberculosis H37Ra

Compound MIC (µg/mL)
C4 0.976
C8 31.25
C11 31.25

An article focusing on the preclinical biological activity and mechanistic investigations of N-Hydroxy-2- dergipark.org.trnih.govresearchgate.nettriazol-1-yl-acetamidine cannot be generated at this time. A thorough review of scientific literature has revealed no available in vitro research data specifically detailing the antioxidant and anti-inflammatory activities of this particular compound.

While the broader class of compounds known as 1,2,4-triazole derivatives has been the subject of extensive research for various biological activities, including antioxidant and anti-inflammatory effects, this information is not directly applicable to the specific, un-derivatized compound and falls outside the strict scope of the requested article.

Therefore, until research is conducted and published on the in vitro antioxidant and anti-inflammatory properties of N-Hydroxy-2- dergipark.org.trnih.govresearchgate.nettriazol-1-yl-acetamidine, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline.

Future Directions and Translational Research Perspectives

Comprehensive Elucidation of Molecular Mechanisms of Action

N-Hydroxy-2- patsnap.comnih.govmaastrichtuniversity.nltriazol-1-yl-acetamidine belongs to a class of compounds recognized as inhibitors of nitric oxide synthase (NOS). Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, from vasodilation to neurotransmission. researchgate.net The production of NO is catalyzed by three main NOS isoforms: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III). While basal NO levels produced by nNOS and eNOS are essential for homeostasis, the overproduction of NO, particularly by iNOS during inflammatory or pathological states, can lead to cytotoxicity and tissue damage. maastrichtuniversity.nlnih.gov

The primary mechanism of action for this compound class is competitive inhibition at the L-arginine binding site of the NOS enzyme. maastrichtuniversity.nl The acetamidine (B91507) group mimics the guanidinium (B1211019) group of the natural substrate, L-arginine. The N-hydroxy modification is crucial for potent inhibition. These inhibitors are designed to compete with L-arginine, thereby reducing the rate of NO synthesis. nih.gov

Further research is focused on elucidating the precise interactions within the active site that confer isoform selectivity. The active sites of the three NOS isoforms are highly homologous, making the design of selective inhibitors challenging. However, subtle differences in the substrate access channel can be exploited. nih.gov A comprehensive understanding requires detailed structural biology studies, such as X-ray crystallography of the inhibitor bound to each NOS isoform, to map the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern binding affinity and selectivity. nih.gov This knowledge is paramount for designing next-generation inhibitors with improved therapeutic profiles.

Advanced Lead Optimization Strategies and Analog Design

Lead optimization for acetamidine-based NOS inhibitors aims to enhance potency, isoform selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related acetamidine compounds have provided valuable insights for designing new analogues. nih.gov

Key Optimization Strategies:

Modification of the Acetal Skeleton: Altering the linker between the acetamidine core and the triazole ring can influence how the molecule fits into the active site. Introducing rigidity or flexibility can orient the key binding groups for optimal interaction.

Substitution on the Triazole Ring: The 1,2,4-triazole (B32235) moiety is a versatile scaffold that can be substituted with various functional groups to explore different regions of the enzyme's binding pocket. nih.govnih.gov These substitutions can enhance hydrophobic interactions or form additional hydrogen bonds, thereby increasing potency and selectivity. nih.gov

Bioisosteric Replacement: Replacing the triazole ring with other five-membered aromatic heterocycles can modulate the electronic properties and binding capacity of the molecule. nih.gov This approach seeks to retain the essential pharmacophoric features while improving drug-like properties.

The table below summarizes findings from research on related acetamidine inhibitors, illustrating how structural modifications can impact inhibitory activity.

Compound Class Structural Modification Impact on Activity/Selectivity Rationale
N-benzylacetamidinesAddition of amidoalkyl or amidoaryl moiety to the benzyl (B1604629) tailEnhanced iNOS inhibitory activity (IC50 in the nanomolar range) and high selectivity over eNOS.The modified tail extends into the substrate access channel, exploiting differences between NOS isoforms.
Fluorinated IndazolesFluorination of the aromatic ringIncreased inhibitory potency and iNOS selectivity.Fluorine substitution can alter electronic properties and enhance binding affinity.
Double-headed InhibitorsIncorporating a second headgroup to interact with the H4B and heme propionate (B1217596) sitesExcellent nNOS potency (24 nM) and high isoform selectivity (over 200-fold for iNOS and over 2000-fold for eNOS).The dual interaction provides additional binding energy and exploits unique features of the nNOS active site.

These strategies guide the rational design of novel analogues of N-Hydroxy-2- patsnap.comnih.govmaastrichtuniversity.nltriazol-1-yl-acetamidine with superior therapeutic potential. nih.govsci-hub.box

Exploration of Novel Therapeutic Targets for N-Hydroxy-2-patsnap.comnih.govmaastrichtuniversity.nltriazol-1-yl-acetamidine Analogues

Given their role in modulating NO production, analogues of N-Hydroxy-2- patsnap.comnih.govmaastrichtuniversity.nltriazol-1-yl-acetamidine have potential applications across a spectrum of diseases characterized by NOS dysregulation. nih.gov The development of isoform-selective inhibitors is crucial, as the desired therapeutic effect often requires targeting a specific NOS isoform while sparing the others to avoid side effects. maastrichtuniversity.nl

Potential Therapeutic Areas:

Neurodegenerative Diseases: Overproduction of NO by nNOS is implicated in the pathophysiology of conditions like Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). patsnap.comnih.gov Selective nNOS inhibitors could mitigate neurotoxicity and slow disease progression. patsnap.com

Inflammatory Conditions: iNOS is significantly upregulated during chronic inflammation, contributing to tissue damage in diseases such as rheumatoid arthritis and inflammatory bowel disease. patsnap.com Potent and selective iNOS inhibitors are promising therapeutic agents for these conditions.

Oncology: The role of NO in cancer is complex; it can be both pro-tumorigenic and anti-tumorigenic. patsnap.com In some cancers, high levels of NO produced by iNOS are associated with tumor growth and metastasis. In these contexts, iNOS inhibitors could serve as valuable anticancer agents. nih.gov

Cardiovascular Disorders: While eNOS-derived NO is generally cardioprotective, excessive NO production can be detrimental in conditions like septic shock. maastrichtuniversity.nl Selective iNOS inhibitors have been explored to manage the severe hypotension associated with sepsis.

The table below outlines potential targets and the rationale for using NOS inhibitors.

Therapeutic Area Primary NOS Target Disease/Condition Therapeutic Rationale
NeurologynNOSParkinson's Disease, Alzheimer's Disease, StrokeReduce neurotoxic effects of excessive NO production. patsnap.com
InflammationiNOSRheumatoid Arthritis, Inflammatory Bowel DiseaseDecrease inflammation and prevent NO-mediated tissue damage. patsnap.com
OncologyiNOSCertain Cancers (e.g., Melanoma, Colon Cancer)Inhibit tumor growth and metastasis promoted by high NO levels. nih.govnih.gov
CardiovasculariNOSSeptic ShockReverse pathological vasodilation and hypotension caused by excessive NO. maastrichtuniversity.nl

Development of Hybrid Molecules and Prodrug Design for Enhanced Bioactivity

To overcome limitations in bioavailability, stability, or to achieve multi-target effects, advanced drug design strategies such as hybrid molecules and prodrugs are being explored. researchgate.net

Hybrid Molecules: This approach involves covalently linking two distinct pharmacophores to create a single molecule with multiple mechanisms of action. For instance, a triazole-based NOS inhibitor could be combined with a cyclooxygenase-2 (COX-2) inhibitor. nih.gov Such a hybrid could offer synergistic anti-inflammatory effects by simultaneously targeting two key pathways in inflammation. Another strategy is to create nitric oxide-donating NSAIDs (NO-NSAIDs), which combine the anti-inflammatory action of an NSAID with the gastroprotective effects of NO, potentially reducing the gastrointestinal side effects of traditional NSAIDs. nih.gov

Prodrug Design: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo through enzymatic or chemical transformation. rroij.comorientjchem.org This strategy can be used to improve properties like aqueous solubility, membrane permeability, and site-specific drug delivery. researchgate.net

Q & A

Q. What are the common synthetic routes for N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition (CuAAC) between azides and alkynes, catalyzed by copper acetate (10 mol%) in a tert-butanol/water (3:1) solvent system . Alternatively, alkylation strategies using bromoacetate derivatives and triazole precursors are employed, though regioselectivity challenges may arise . Optimization includes:
  • Catalyst tuning : Copper(I) or (II) salts improve cycloaddition efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation yields .
  • Purification : Column chromatography (hexane:ethyl acetate) or recrystallization (ethanol) isolates pure products .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, triazole C–N at ~1300 cm⁻¹) .
  • NMR spectroscopy : ¹H/¹³C NMR resolves regiochemistry (e.g., triazole proton at δ 8.36 ppm, acetamidine NH at δ 10.79 ppm) .
  • HRMS : Validates molecular mass (e.g., [M+H]+ calculated: 404.1359, observed: 404.1348) .
  • X-ray crystallography : SHELX software refines crystal structures, confirming bond lengths/angles .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in N-alkylation during synthesis?

  • Methodological Answer : Regioselectivity in N-alkylation is influenced by steric and electronic factors. Strategies include:
  • Temperature control : Lower temperatures (0–25°C) favor N-1 alkylation over N-2 .
  • Chromatographic separation : Reverse-phase HPLC isolates desired regioisomers .
  • Computational modeling : DFT calculations predict preferential alkylation sites .

Q. How to resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or off-target effects. Solutions include:
  • Orthogonal assays : Combine enzyme inhibition (e.g., COX-2) with cell-based viability assays .
  • Molecular docking : Use AutoDock Vina to validate binding modes (e.g., interactions with catalytic residues) .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves to confirm potency thresholds .

Q. What strategies mitigate unexpected byproducts in CuAAC reactions?

  • Methodological Answer : Byproducts (e.g., diastereomers or oligomers) are minimized via:
  • Stoichiometric precision : Maintain a 1:1 azide:alkyne ratio .
  • Reaction monitoring : TLC (hexane:ethyl acetate 8:2) tracks progress .
  • Additives : Ascorbic acid reduces Cu(II) to Cu(I), suppressing oxidative side reactions .

Q. Which computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Advanced tools include:
  • Molecular dynamics (MD) simulations : AMBER or GROMACS simulate binding stability over 100+ ns .
  • Pharmacophore modeling : MOE or Schrödinger identifies critical interaction motifs (e.g., hydrogen bonds with triazole) .
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., BBB permeability) .

Data Analysis & Experimental Design

Q. How to handle conflicting spectroscopic data during structure elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts) are resolved via:
  • 2D NMR : HSQC and HMBC correlate proton-carbon networks, confirming connectivity .
  • Isotopic labeling : ¹⁵N/¹³C-labeled analogs clarify ambiguous signals .
  • X-ray diffraction : Single-crystal analysis unambiguously assigns stereochemistry .

Q. What in vitro models are appropriate for assessing bioactivity?

  • Methodological Answer : Select models based on target pathways:
  • Enzyme inhibition : Fluorescent substrates (e.g., FITC-labeled proteases) quantify IC₅₀ .
  • Cell viability : MTT assays on cancer lines (e.g., HeLa) evaluate cytotoxicity .
  • Anti-inflammatory activity : LPS-induced TNF-α suppression in macrophages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.